

An In-depth Technical Guide to the VOCOL® Column Stationary Phase

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Compound of Interest

Compound Name: *Vocol*

Cat. No.: *B1580943*

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This technical guide provides a comprehensive overview of the **VOCOL®** column, a specialized capillary gas chromatography (GC) column designed for the analysis of volatile organic compounds (VOCs). This document details the composition of the stationary phase, its operational parameters, and relevant experimental protocols, making it an essential resource for analytical chemists in environmental, food and beverage, forensics, and industrial hygiene sectors.

Core Composition and Properties of the VOCOL® Stationary Phase

The **VOCOL®** column is characterized by its intermediate polarity, which allows for excellent retention and resolution of highly volatile compounds.[1] The stationary phase is a proprietary, bonded polysiloxane. While the exact percentage composition is not publicly disclosed by the manufacturer, it is described as a diphenyl dimethyl polysiloxane with crosslinking moieties.[2] This composition provides a unique selectivity based on a combination of dispersive (London) forces from the methyl groups and π - π interactions from the phenyl groups. The crosslinking enhances the thermal stability and ruggedness of the column, allowing it to be solvent-rinsed.

The "bonded" nature of the phase means it is chemically bonded to the fused silica support, which prevents phase stripping and ensures a longer column lifetime, especially when coupled with techniques like purge-and-trap that introduce large volumes of water vapor.

A critical parameter in column selection is the phase ratio (β), which is the ratio of the column radius to twice the film thickness. **VOCOL®** columns are designed with a low beta value (e.g., $\beta = 44$ for a 0.53mm ID, 3.0 μ m film thickness column), which is ideal for increasing the retention of highly volatile, low molecular weight compounds.

Quantitative Data and Operational Parameters

The operational parameters of a **VOCOL®** column are dependent on its specific dimensions. The following tables summarize key quantitative data and typical operating limits.

Table 1: Typical **VOCOL®** Column Dimensions and Phase Ratios

Internal Diameter (ID) (mm)	Film Thickness (df) (μ m)	Length (m)	Phase Ratio (β)
0.18	1.00	20	45
0.25	1.50	60	42
0.53	3.00	60	44
0.53	3.00	105	44

Table 2: Temperature Limits for **VOCOL®** Columns

Column ID (mm)	Film Thickness (μ m)	Temperature Range ($^{\circ}$ C)
≤ 0.32	< 2	Subambient to 250
≤ 0.32	≥ 2	Subambient to 230
≥ 0.53	< 2	Subambient to 250
≥ 0.53	≥ 2	Subambient to 230

Table 3: Representative Retention Times for Common Volatile Organic Compounds

Data presented below is for a DB-624 column (a similar 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase) and should be considered as a representative elution order. Actual

retention times on a **VOCOL®** column will vary based on the specific column dimensions and analytical conditions.

Compound	Retention Time (min)
Dichlorodifluoromethane	2.54
Chloromethane	2.89
Vinyl Chloride	3.12
Bromomethane	4.01
Chloroethane	4.45
Trichloroethylene	8.67
Benzene	9.89
Toluene	12.11
Ethylbenzene	14.42
m,p-Xylene	14.78
o-Xylene	15.34
Styrene	16.23
Naphthalene	22.56

Experimental Protocols

VOCOL® columns are frequently employed in conjunction with purge-and-trap concentration for the analysis of VOCs in water and soil, as stipulated by various regulatory methods such as those from the U.S. Environmental Protection Agency (EPA).

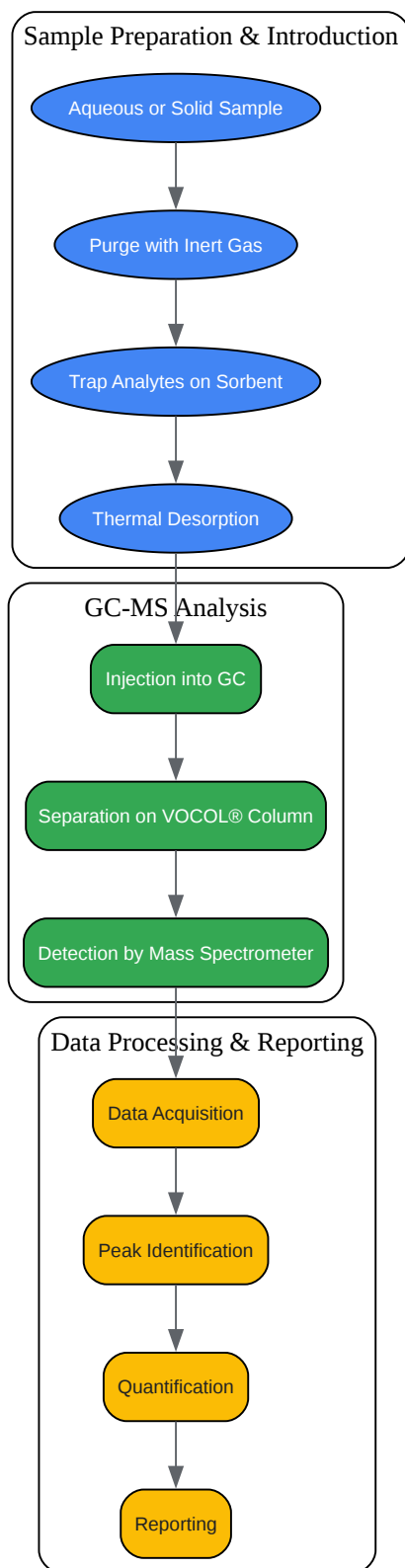
Representative Experimental Protocol: Purge-and-Trap GC-MS Analysis of VOCs in Water (Based on EPA Method OLM04.2 VOA)

- Sample Preparation:
 - Aqueous samples (e.g., 5 mL) are placed in a purging vessel.

- Internal standards and surrogates are added to the sample.
- Purge-and-Trap Concentration:
 - An inert gas (e.g., helium) is bubbled through the sample at a controlled flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes) at ambient temperature.
 - The volatile compounds are purged from the sample matrix and carried into a sorbent trap (e.g., VOCARB 3000 "K" trap).
 - After purging, a dry purge step (e.g., 2 minutes) is often used to remove excess water from the trap.
- Thermal Desorption and GC Injection:
 - The trap is rapidly heated (e.g., to 210°C) to desorb the trapped analytes.
 - The desorbed analytes are transferred to the GC column via a heated transfer line.
 - The injection is typically performed in split mode (e.g., 100:1 split) to handle the concentration of analytes.
- Gas Chromatography:
 - Column: **VOCOL®**, 20 m x 0.18 mm ID, 1.0 µm film thickness
 - Carrier Gas: Helium at a constant flow of 1.4 mL/min.
 - Oven Program: 40°C hold for 0.8 min, ramp at 19°C/min to 125°C, then ramp at 32°C/min to 220°C and hold for 1 min.
- Mass Spectrometry:
 - Interface Temperature: 200°C
 - Scan Range: m/z 35-400

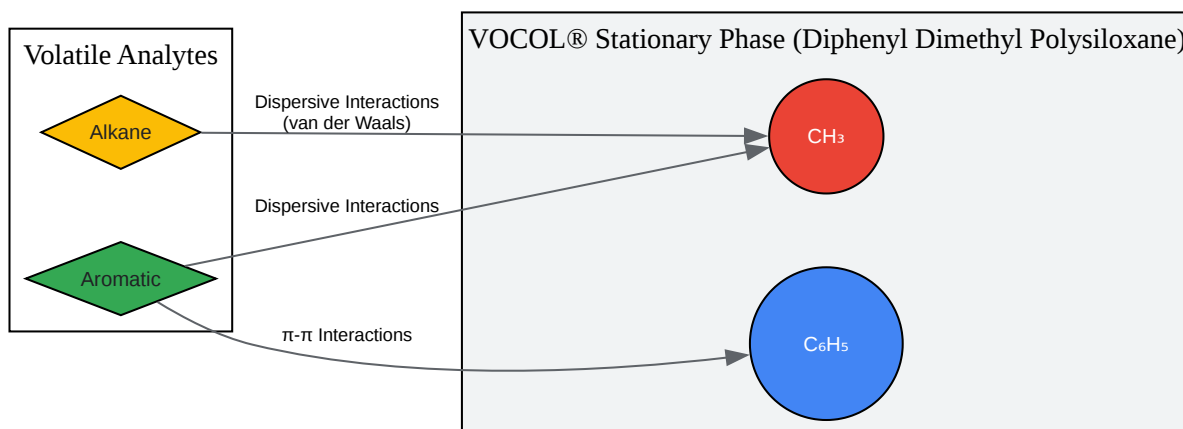
Visualizations

The following diagrams illustrate the logical workflow for VOC analysis and the separation mechanism within the **VOCOL®** column.



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Caption: A logical workflow for the analysis of volatile organic compounds using purge-and-trap GC-MS with a **VOCOL®** column.



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Caption: Separation mechanism on the **VOCOL®** stationary phase, illustrating different analyte interactions.

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References

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